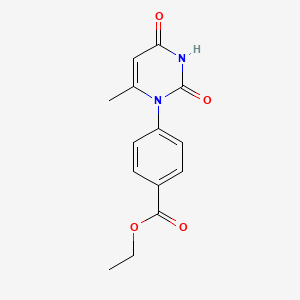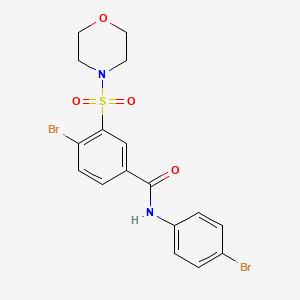![molecular formula C19H15NO4S B3466503 4-[(4-biphenylylsulfonyl)amino]benzoic acid](/img/structure/B3466503.png)
4-[(4-biphenylylsulfonyl)amino]benzoic acid
Descripción general
Descripción
The compound “4-[(4-biphenylylsulfonyl)amino]benzoic acid” is a derivative of 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA), which is an organic compound with the formula H2NC6H4CO2H . PABA is a white solid, although commercial samples can appear gray . It is slightly soluble in water . It consists of a benzene ring substituted with amino and carboxyl groups . The compound occurs extensively in the natural world .
Synthesis Analysis
The synthesis of 4-aminobenzoic acid derivatives involves the combination of two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in a one-step reaction .Molecular Structure Analysis
The molecular structure of 4-aminobenzoic acid derivatives can be found in various databases. For example, the structure of a similar compound, “4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid”, is available on ChemSpider .Chemical Reactions Analysis
The chemical reactions involving 4-aminobenzoic acid derivatives are complex and can involve various pathways. For example, 4-aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-aminobenzoic acid derivatives are similar to those of 4-aminobenzoic acid. PABA is a white solid, slightly soluble in water . It has a molar mass of 137.138 g·mol−1, a density of 1.374 g/mL, a melting point of 187 to 189 °C, and a boiling point of 340 °C .Direcciones Futuras
The future directions for research on 4-aminobenzoic acid derivatives could involve further exploration of their antimicrobial and cytotoxic properties . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus . Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line . Therefore, these compounds have potential for future development as therapeutic agents.
Propiedades
IUPAC Name |
4-[(4-phenylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c21-19(22)16-6-10-17(11-7-16)20-25(23,24)18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJINLPVCIKOFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B3466433.png)
![N~1~-benzyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3466443.png)
![N~1~,N~2~-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3466450.png)
![N~2~-benzyl-N~1~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3466466.png)

![ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3466480.png)


![4-[(3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3466501.png)

![3-[(2-chlorobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B3466512.png)


![N-[4-(benzoylamino)phenyl]-4-chloro-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B3466530.png)